
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile is an organic compound with the molecular formula C13H18N2O3. This compound is known for its unique structure, which includes a benzonitrile group and a hydroxyethylamino group. It is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzonitrile with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 2-hydroxyethylamine and methylamine under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Aplicaciones Científicas De Investigación
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatography techniques.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile involves its interaction with specific molecular targets. It is known to interact with beta-adrenergic receptors, leading to various physiological effects. The compound’s structure allows it to bind to these receptors and modulate their activity, which can result in changes in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: This compound is structurally similar and is used as a metabolite of selective beta-1 blocker drugs.
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)phenylacetic acid: Another similar compound with comparable chemical properties.
Uniqueness
4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile is unique due to its specific structure, which allows it to interact with beta-adrenergic receptors effectively. This makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C13H18N2O3 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
4-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propoxy]benzonitrile |
InChI |
InChI=1S/C13H18N2O3/c1-15(6-7-16)9-12(17)10-18-13-4-2-11(8-14)3-5-13/h2-5,12,16-17H,6-7,9-10H2,1H3 |
Clave InChI |
XCWLHXRTSNSKPG-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)CC(COC1=CC=C(C=C1)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)

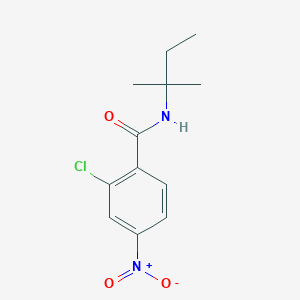


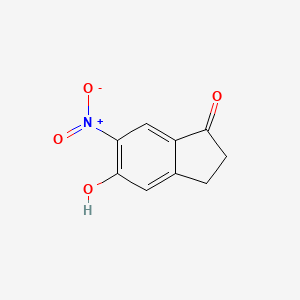
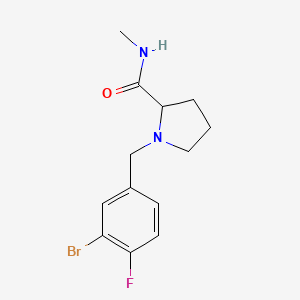
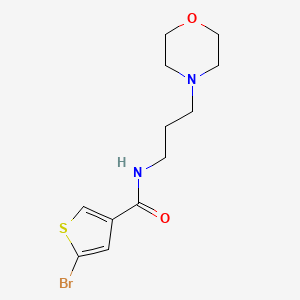
![3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913881.png)
![3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B14913893.png)
![n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14913900.png)
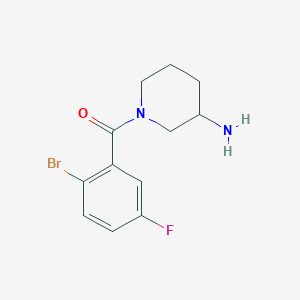
![(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14913905.png)

